tert-Butyl (8-(4-azidobenzamido)octyl)carbamate
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Overview
Description
tert-Butyl (8-(4-azidobenzamido)octyl)carbamate is a synthetic organic compound that features a tert-butyl carbamate group attached to an octyl chain, which is further linked to a 4-azidobenzamido moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (8-(4-azidobenzamido)octyl)carbamate typically involves multiple steps:
Formation of the Octyl Chain: The octyl chain can be synthesized through standard organic synthesis techniques, such as alkylation reactions.
Introduction of the 4-Azidobenzamido Group: This step involves the reaction of an octylamine derivative with 4-azidobenzoic acid or its derivatives under appropriate conditions to form the amide bond.
Attachment of the tert-Butyl Carbamate Group: The final step involves the reaction of the intermediate compound with tert-butyl chloroformate in the presence of a base, such as triethylamine, to form the desired tert-butyl carbamate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (8-(4-azidobenzamido)octyl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Deprotection Reactions: The tert-butyl carbamate group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).
Major Products
Substitution: Formation of substituted benzamides.
Reduction: Formation of primary amines.
Deprotection: Formation of free amines.
Scientific Research Applications
tert-Butyl (8-(4-azidobenzamido)octyl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of protein-ligand interactions through photoaffinity labeling.
Medicine: Potential use in drug discovery and development as a precursor for bioactive compounds.
Industry: Utilized in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of tert-Butyl (8-(4-azidobenzamido)octyl)carbamate depends on its application. In photoaffinity labeling, the azido group can be activated by UV light to form a highly reactive nitrene species, which can covalently bind to nearby biomolecules, allowing for the identification of molecular targets and pathways.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl (8-(4-aminobenzamido)octyl)carbamate: Similar structure but with an amino group instead of an azido group.
tert-Butyl (8-(4-nitrobenzamido)octyl)carbamate: Contains a nitro group instead of an azido group.
tert-Butyl (8-(4-hydroxybenzamido)octyl)carbamate: Features a hydroxy group instead of an azido group.
Uniqueness
tert-Butyl (8-(4-azidobenzamido)octyl)carbamate is unique due to the presence of the azido group, which allows for specific applications such as photoaffinity labeling. This property distinguishes it from similar compounds that lack the azido functionality.
Properties
IUPAC Name |
tert-butyl N-[8-[(4-azidobenzoyl)amino]octyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N5O3/c1-20(2,3)28-19(27)23-15-9-7-5-4-6-8-14-22-18(26)16-10-12-17(13-11-16)24-25-21/h10-13H,4-9,14-15H2,1-3H3,(H,22,26)(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWMCLVQMTAYDGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCCCCCNC(=O)C1=CC=C(C=C1)N=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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